Cis-Resveratrol Exhibits ~9.6-Fold Greater ANO1 Inhibition Potency Than Trans-Resveratrol in Prostate Cancer Cells
In a direct head-to-head comparison, cis-resveratrol inhibited ANO1 channel activity with an IC50 of 10.6 μM, while trans-resveratrol exhibited an IC50 of 102 μM, representing a ~9.6-fold greater potency for the cis-isomer [1]. Furthermore, cis-resveratrol downregulated both mRNA and protein expression levels of ANO1 more potently than trans-resveratrol in PC-3 prostate cancer cells [1]. Both isomers significantly reduced cell proliferation and migration in an ANO1-dependent manner and increased caspase-3 activity, PARP cleavage, and apoptotic sub-G1 phase ratio [1].
| Evidence Dimension | ANO1 channel activity inhibition (IC50) |
|---|---|
| Target Compound Data | 10.6 μM |
| Comparator Or Baseline | trans-resveratrol: 102 μM |
| Quantified Difference | ~9.6-fold lower IC50 (greater potency) |
| Conditions | In vitro ANO1 channel activity assay using PC-3 human prostate cancer cells |
Why This Matters
This ~9.6-fold potency difference demonstrates stereospecific target engagement, making cis-resveratrol the preferred isomer for research focused on ANO1-mediated pathways in cancer.
- [1] Seo Y, Park SY, Kim HS, Namkung W. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells. Int J Mol Sci. 2023;24(2):1186. doi:10.3390/ijms24021186. View Source
